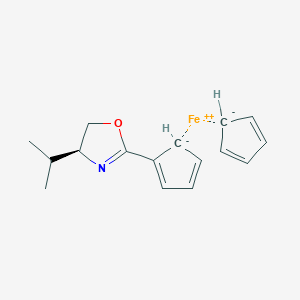
cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+)” is a complex organometallic compound It consists of a cyclopentadiene moiety, a substituted oxazole ring, and an iron(2+) ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene derivatives typically involves the use of cyclopentadiene as a starting material. One common method is the alkylation of cyclopentadiene under basic conditions to form substituted cyclopentadienes . The oxazole ring can be introduced through a cyclization reaction involving appropriate precursors. The final step involves the coordination of the iron(2+) ion to the cyclopentadiene and oxazole ligands, forming the desired organometallic complex .
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the iron(3+) ion back to iron(2+), restoring the original compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iron(2+) ion can lead to iron(3+) complexes, while substitution reactions can yield a variety of substituted cyclopentadiene and oxazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations. Its unique structure allows it to facilitate reactions such as hydrogenation, polymerization, and cross-coupling .
Biology
Its ability to coordinate with biological molecules makes it a valuable tool in medicinal chemistry .
Medicine
In medicine, the compound is being explored for its potential use in imaging and diagnostic applications. Its iron(2+) ion can be used as a contrast agent in magnetic resonance imaging (MRI) .
Industry
In industry, the compound is used in the production of advanced materials and coatings. Its unique properties make it suitable for applications in electronics, aerospace, and automotive industries .
Mechanism of Action
The mechanism of action of this compound involves the coordination of the iron(2+) ion with the cyclopentadiene and oxazole ligands. This coordination alters the electronic structure of the compound, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis, drug development, or imaging .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: A well-known organometallic compound with a similar cyclopentadiene-iron structure.
Ruthenocene: Similar to ferrocene but with ruthenium instead of iron.
Titanocene: Contains titanium instead of iron and has similar structural features.
Uniqueness
The uniqueness of cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+) lies in its combination of cyclopentadiene and oxazole ligands, which impart distinct reactivity and properties compared to other similar compounds .
Properties
Molecular Formula |
C16H19FeNO |
|---|---|
Molecular Weight |
297.17 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+) |
InChI |
InChI=1S/C11H14NO.C5H5.Fe/c1-8(2)10-7-13-11(12-10)9-5-3-4-6-9;1-2-4-5-3-1;/h3-6,8,10H,7H2,1-2H3;1-5H;/q2*-1;+2/t10-;;/m1../s1 |
InChI Key |
MOTUFOCNRSDOMK-YQFADDPSSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


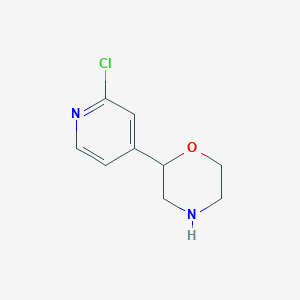
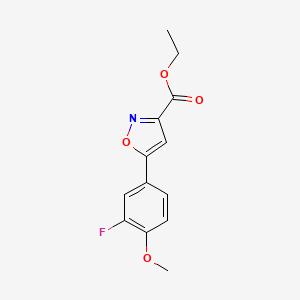
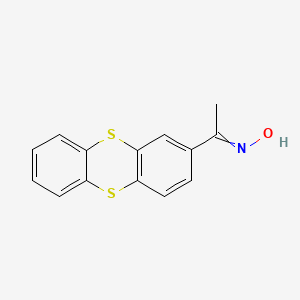
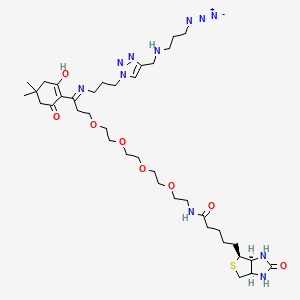
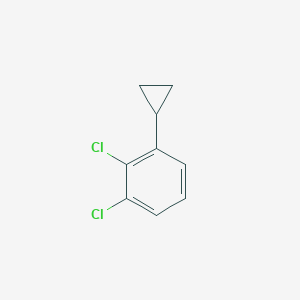
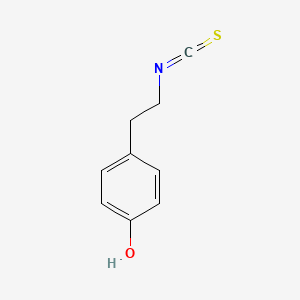
![(2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B13708633.png)
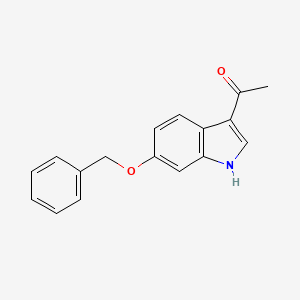
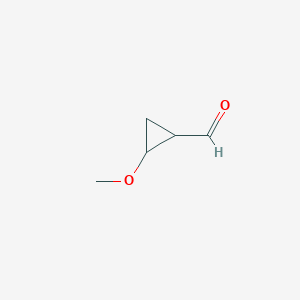
![1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13708647.png)
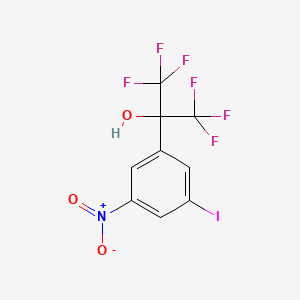
![Phenylmethyl 4-[(phenylamino)methyl]piperidinecarboxylate](/img/structure/B13708656.png)


